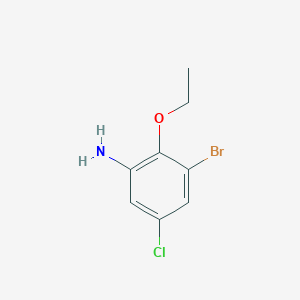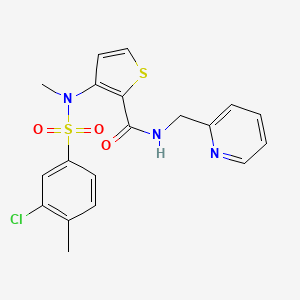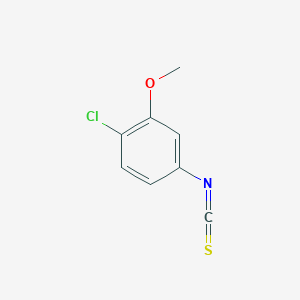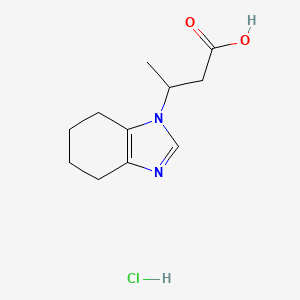
6-Cyclopropyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cyclopropyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives and has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 6-Cyclopropyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine involves the inhibition of several kinases, including c-Met, Axl, and VEGFR-2. These kinases play a crucial role in the development and progression of various cancers, and the inhibition of these kinases by 6-Cyclopropyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine has been found to have anti-cancer effects.
Biochemical and Physiological Effects:
Apart from its anti-cancer effects, 6-Cyclopropyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine has also been found to exhibit other biochemical and physiological effects. Studies have shown that this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been found to exhibit anti-viral activity against the hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-Cyclopropyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine in lab experiments include its potent inhibitory activity against several kinases, its anti-cancer effects, and its anti-inflammatory and anti-viral properties. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to determine its optimal dosage and administration.
Direcciones Futuras
There are several future directions for research on 6-Cyclopropyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine. One potential direction is to investigate its potential as a therapeutic agent for other diseases, such as autoimmune disorders and viral infections. Additionally, further research is needed to determine the optimal dosage and administration of this compound for its various therapeutic applications. Finally, the development of analogs of 6-Cyclopropyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine may also be a promising direction for future research.
Métodos De Síntesis
The synthesis of 6-Cyclopropyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine involves the reaction of cyclopropylamine with 2-chloro-5-nitropyrazine, followed by reduction with tin (II) chloride to obtain 2-amino-5-chloropyrazine. This intermediate is then reacted with 3-azetidinone to obtain the final compound.
Aplicaciones Científicas De Investigación
Research on 6-Cyclopropyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine has primarily focused on its potential therapeutic applications. Studies have shown that this compound exhibits potent inhibitory activity against several kinases, including c-Met, Axl, and VEGFR-2. These kinases play a crucial role in the development and progression of various cancers, and the inhibition of these kinases by 6-Cyclopropyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine has been found to have anti-cancer effects.
Propiedades
IUPAC Name |
6-cyclopropyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6/c1-2-10(1)12-5-13(18-9-17-12)19-11-7-20(8-11)14-6-15-3-4-16-14/h3-6,9-11H,1-2,7-8H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCZIGMTLMZJGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)NC3CN(C3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-cyclopropyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2904207.png)


![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione](/img/no-structure.png)
![1-(4-Fluorophenyl)-4-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine](/img/structure/B2904215.png)

![(Z)-8-(pyridin-2-ylmethyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2904217.png)

![Ethyl 3-amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2904222.png)


![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2904225.png)
